molecular formula C9H22Cl2N4 B13781794 1,9-Nonanediamidine dihydrochloride CAS No. 63906-97-8

1,9-Nonanediamidine dihydrochloride

Cat. No.: B13781794
CAS No.: 63906-97-8
M. Wt: 257.20 g/mol
InChI Key: NAFRECKWNLFZEK-UHFFFAOYSA-N
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Description

1,9-Nonanediamidine dihydrochloride is a chemical compound with the molecular formula C9H22N4Cl2 It is a derivative of 1,9-nonanediamine, where the amine groups are converted to amidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Nonanediamidine dihydrochloride can be synthesized through the reaction of 1,9-nonanediamine with an appropriate amidine-forming reagent. One common method involves the reaction of 1,9-nonanediamine with cyanamide in the presence of hydrochloric acid, which results in the formation of the dihydrochloride salt of 1,9-nonanediamidine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and involves steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,9-Nonanediamidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amidine groups back to amine groups.

    Substitution: The amidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of 1,9-nonanediamidine.

    Reduction: 1,9-Nonanediamine.

    Substitution: Various substituted amidine derivatives.

Scientific Research Applications

1,9-Nonanediamidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,9-nonanediamidine dihydrochloride involves its interaction with biological molecules. The amidine groups can form hydrogen bonds and electrostatic interactions with target molecules, potentially disrupting their normal function. This can lead to antimicrobial effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,9-Nonanediamine: The parent compound, which has amine groups instead of amidine groups.

    1,9-Nonanediol: A diol derivative with hydroxyl groups.

    N-(1-Naphthyl)ethylenediamine dihydrochloride: Another diamine derivative with different substituents.

Uniqueness

1,9-Nonanediamidine dihydrochloride is unique due to its amidine groups, which confer different chemical and biological properties compared to its parent compound and other similar derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

63906-97-8

Molecular Formula

C9H22Cl2N4

Molecular Weight

257.20 g/mol

IUPAC Name

(1,9-diamino-9-azaniumylidenenonylidene)azanium;dichloride

InChI

InChI=1S/C9H20N4.2ClH/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H3,10,11)(H3,12,13);2*1H

InChI Key

NAFRECKWNLFZEK-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=[NH2+])N)CCCC(=[NH2+])N.[Cl-].[Cl-]

Origin of Product

United States

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